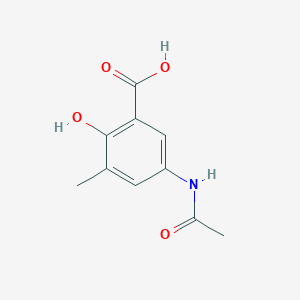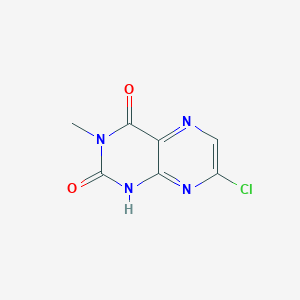![molecular formula C18H13BrN4O3S B246471 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential medical applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. Additionally, this compound has been shown to inhibit the activity of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the advantages of using 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes, making it a reliable tool for studying their function. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe tool for studying its effects. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other inflammatory diseases, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to understand the long-term effects of this compound on human health.
合成法
The synthesis of 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-bromoaniline with 3-methylsulfonyl-1-phenyl-2-pyrazolin-5-one in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized for high yields and purity, making it a reliable method for producing this compound for scientific research.
科学的研究の応用
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been studied extensively for its potential medical applications. One of the most promising applications is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
分子式 |
C18H13BrN4O3S |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13BrN4O3S/c1-27(25,26)18-14-16(23(22-18)13-8-3-2-4-9-13)20-15(21-17(14)24)11-6-5-7-12(19)10-11/h2-10,22H,1H3 |
InChIキー |
DMYFLJUCZZZRKQ-UHFFFAOYSA-N |
異性体SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC(=CC=C3)Br)N(N1)C4=CC=CC=C4 |
SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC(=CC=C3)Br)N(N1)C4=CC=CC=C4 |
正規SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC(=CC=C3)Br)N(N1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)

![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)


![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

